N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide
Description
N2-(2-Methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide is a biphenyl-based dicarboxamide derivative characterized by a 2-methoxyethyl substituent on one of the amide nitrogen atoms. This compound belongs to a class of molecules where the biphenyl core is functionalized with carboxamide groups, enabling diverse applications in medicinal chemistry, materials science, and coordination chemistry.
Properties
IUPAC Name |
2-[2-(2-methoxyethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-11-10-19-17(21)15-9-5-3-7-13(15)12-6-2-4-8-14(12)16(18)20/h2-9H,10-11H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYJVCSNOLRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which N2-(2-methoxyethyl)-[1,1’-biphenyl]-2,2’-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological responses. The biphenyl core and carboxamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on the amide nitrogen significantly influences molecular weight, melting point, solubility, and crystallinity. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Polarity: The 2-methoxyethyl group in the target compound introduces moderate polarity, balancing solubility (via the ether oxygen) and lipophilicity. In contrast, bromophenyl (2j) increases molecular weight and melting point due to halogen-induced intermolecular interactions .
- Aromatic vs. Alkyl Substituents: Methoxyphenyl derivatives (e.g., 2i:6a) exhibit rigid aromatic systems, whereas methoxyethyl provides conformational flexibility, which may influence packing in crystalline states .
Structural and Conformational Analysis
- Dihedral Angle: The biphenyl unit in N,N'-Bis(2-methoxyphenyl)-[1,1'-biphenyl]-2,2'-dicarboxamide exhibits a dihedral angle of 75.34° between rings, indicating significant non-planarity . This angle impacts π-π stacking and crystal packing. Comparable data for the target compound is unavailable, but substituent bulkiness (e.g., methoxyethyl vs. methoxyphenyl) could alter this angle.
- Crystallinity: Methoxyphenyl derivatives () form well-defined crystals due to aromatic stacking, while alkyl substituents (e.g., isopropyl) may reduce crystallinity .
Biological Activity
N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a biphenyl core with two carboxamide groups and a methoxyethyl substituent. This structure contributes to its distinct chemical behavior and reactivity, making it a valuable compound in medicinal chemistry and drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activities or bind to receptors, leading to various physiological responses. The biphenyl core enhances its binding affinity and specificity due to unique electronic and steric properties.
1. Therapeutic Properties
This compound has been explored for several therapeutic applications:
- Anti-inflammatory Agents: The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Anticancer Activity: Preliminary studies indicate that it may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
2. Biochemical Probes
Research indicates that this compound can serve as a biochemical probe in various assays aimed at understanding cellular mechanisms and disease pathways. Its structural features allow it to be utilized in high-throughput screening for drug discovery.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anti-inflammatory Effects: A study demonstrated that the compound effectively reduced cytokine production in vitro, indicating its potential as an anti-inflammatory agent. The mechanism involved inhibition of NF-κB signaling pathways.
- Anticancer Activity Assessment: Another study assessed the compound's effects on various cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis in breast cancer cells through caspase activation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
